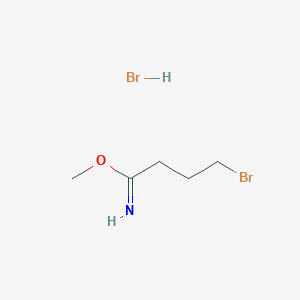![molecular formula C14H18N6O2 B14509471 N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea CAS No. 62734-64-9](/img/structure/B14509471.png)
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino, phenoxy, and ethylurea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of 4-(dimethylamino)-6-phenoxy-1,3,5-triazine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazine ring allows for substitution reactions where different substituents can replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in various chemical reactions.
Uniqueness
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its triazine core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
62734-64-9 |
|---|---|
Fórmula molecular |
C14H18N6O2 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C14H18N6O2/c1-4-15-13(21)17-11-16-12(20(2)3)19-14(18-11)22-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,15,16,17,18,19,21) |
Clave InChI |
ZTRORQDKUZCNOO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)



![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

